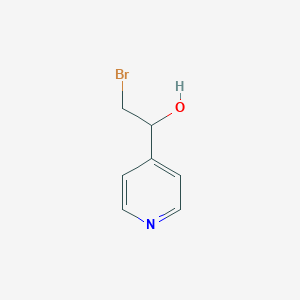
2-bromo-1-(pyridin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[4-pyridyl]ethanol is an organic compound that features a bromine atom, a pyridine ring, and an ethanol group. This compound is of interest due to its unique structure, which combines the reactivity of bromine with the aromaticity of the pyridine ring and the functional group versatility of ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-[4-pyridyl]ethanol can be synthesized through various methods. One common approach involves the bromination of 1-[4-pyridyl]ethanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-[4-pyridyl]ethanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[4-pyridyl]ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The pyridine ring can undergo reduction under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 1-[4-pyridyl]ethanol derivatives with different functional groups replacing the bromine atom.
Oxidation: 4-pyridylacetaldehyde or 4-pyridylacetic acid.
Reduction: 2-Bromo-1-[4-piperidyl]ethanol.
Applications De Recherche Scientifique
2-Bromo-1-[4-pyridyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[4-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The ethanol group can participate in hydrogen bonding, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-[3-pyridyl]ethanol
- 2-Bromo-1-[2-pyridyl]ethanol
- 2-Chloro-1-[4-pyridyl]ethanol
Uniqueness
2-Bromo-1-[4-pyridyl]ethanol is unique due to the specific positioning of the bromine atom and the pyridine ring, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the bromine atom at the 2-position and the pyridine ring at the 4-position allows for specific substitution patterns and biological interactions that are not observed in other similar compounds .
Propriétés
Numéro CAS |
118838-55-4 |
|---|---|
Formule moléculaire |
C7H8BrNO |
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
2-bromo-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 |
Clé InChI |
SUGRCVXYPODIFP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CBr)O |
SMILES canonique |
C1=CN=CC=C1C(CBr)O |
Synonymes |
4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















